Chiral Center Differentiates 2-Methyl Dihydroquinolinone from Achiral Parent Scaffold
The presence of a methyl group at the C2 position creates a chiral center in 2,3-dihydro-2-methyl-4(1H)-quinolinone, a feature absent in the common analog 2,3-dihydroquinolin-4(1H)-one. This structural difference enables stereoselective synthesis and the potential for enantioselective biological interactions, a property that is completely absent in the achiral parent compound .
| Evidence Dimension | Stereochemical Complexity |
|---|---|
| Target Compound Data | Chiral (1 stereocenter, racemic mixture) |
| Comparator Or Baseline | 2,3-dihydroquinolin-4(1H)-one (Achiral) |
| Quantified Difference | Presence vs. Absence of a chiral center |
| Conditions | Structural analysis based on canonical SMILES and InChI |
Why This Matters
This stereochemical difference is critical for applications in asymmetric synthesis and for exploring enantioselective pharmacology, directly impacting the compound's utility in advanced research settings.
